molecular formula C27H37NO B14240860 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde CAS No. 353289-57-3

4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde

Cat. No.: B14240860
CAS No.: 353289-57-3
M. Wt: 391.6 g/mol
InChI Key: AMQQROOGESNLMJ-UHFFFAOYSA-N
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Description

4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group and a dihexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde typically involves a multi-step process. One common method includes the reaction of 4-(dihexylamino)benzaldehyde with a suitable ethenylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s dihexylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s ability to undergo electronic transitions makes it useful in applications like fluorescence imaging and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde is unique due to its dihexylamino group, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes .

Properties

CAS No.

353289-57-3

Molecular Formula

C27H37NO

Molecular Weight

391.6 g/mol

IUPAC Name

4-[2-[4-(dihexylamino)phenyl]ethenyl]benzaldehyde

InChI

InChI=1S/C27H37NO/c1-3-5-7-9-21-28(22-10-8-6-4-2)27-19-17-25(18-20-27)12-11-24-13-15-26(23-29)16-14-24/h11-20,23H,3-10,21-22H2,1-2H3

InChI Key

AMQQROOGESNLMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

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